![molecular formula C31H27NP2 B3056743 Pyridine, 2,6-bis[(diphenylphosphino)methyl]- CAS No. 73892-45-2](/img/structure/B3056743.png)

Pyridine, 2,6-bis[(diphenylphosphino)methyl]-

Overview

Description

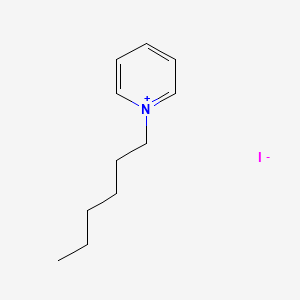

2,6-Bis(diphenylphosphino)pyridine (often abbreviated as dppp ) is an organic ligand compound. It appears as colorless to pale yellow crystals and exhibits excellent coordination properties and catalytic activity. This compound is commonly employed as a ligand in coordination chemistry, forming stable complexes with transition metals. Its versatility extends to applications in organic synthesis, catalytic reactions, and materials science .

Molecular Structure Analysis

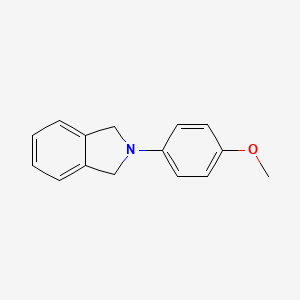

The molecular formula of 2,6-Bis(diphenylphosphino)pyridine is C₂₉H₂₃NP₂ , with a molecular weight of approximately 447.46 g/mol. The compound consists of a pyridine ring substituted with two diphenylphosphino groups. The crystal structure reveals a closely related arrangement to the parent ligand, 2,6-bis[(diphenylphosphino)methyl]pyridine .

Chemical Reactions Analysis

As a versatile ligand, dppp forms stable complexes with various transition metals. It participates in coordination reactions, facilitating the binding of metal ions. These complexes find applications in catalysis, such as cross-coupling reactions, hydrogenation, and asymmetric synthesis. The ligand’s ability to modulate the reactivity of metal centers contributes to its significance in synthetic chemistry .

Physical And Chemical Properties Analysis

Scientific Research Applications

1. Catalysis in Organic Synthesis

Pyridine, 2,6-bis[(diphenylphosphino)methyl]-, as a ligand, enhances the efficiency of palladium-catalyzed C-N coupling reactions. This process is vital in the synthesis of various aryl halides with anilines and other amines, achieving high yields with minimal palladium usage (Nadri, Rafiee, Jamali, & Joshaghani, 2014).

2. Photophysical Study in Coordination Chemistry

This compound is utilized in synthesizing copper iodide complexes with P^N or P^N^P ligands. These complexes exhibit unique photoluminescent properties, varying from blue to red emissions, and are of interest for their potential applications in materials science (Wei, Liu, Liu, Bian, Zhao, & Huang, 2014).

3. Development of High-Performance Polymers

The compound is a key ingredient in creating novel aromatic polyimides, which are known for their excellent solubility, outstanding thermal stability, and flame retardancy. These properties make the polyimides suitable for advanced material applications (Chen, Liu, Tang, & Sheng, 2020).

4. Chelating Properties in Inorganic Chemistry

It serves as a bifunctional or trifunctional ligand in coordination chemistry, particularly in forming complexes with various f-element ions. This aspect is crucial in the study of the structure and bonding of f-elements (Rapko, Duesler, Smith, Paine, & Ryan, 1993).

5. Role in Hemilabile Ligand Coordination

This compound shows a versatile coordination behavior with CuI, forming unique T-shaped complex structures. This characteristic is significant in understanding the bonding and structural features of organometallic complexes (van der Vlugt, Pidko, Vogt, Lutz, Spek, & Meetsma, 2008).

Mechanism of Action

The mechanism of action primarily involves the coordination of dppp to metal centers. The ligand’s phosphorus atoms donate electron pairs, allowing the formation of stable metal-ligand complexes. These complexes can act as catalysts in various chemical transformations, enhancing reaction rates and selectivity .

Safety and Hazards

Future Directions

Research on 2,6-Bis(diphenylphosphino)pyridine continues to explore its applications in catalysis, materials science, and organic synthesis. Investigating novel metal complexes and optimizing its catalytic properties could lead to exciting advancements in chemical processes and sustainable technologies .

properties

IUPAC Name |

[6-(diphenylphosphanylmethyl)pyridin-2-yl]methyl-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NP2/c1-5-16-28(17-6-1)33(29-18-7-2-8-19-29)24-26-14-13-15-27(32-26)25-34(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLGEJJDCXCJPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CC2=NC(=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345286 | |

| Record name | Pyridine, 2,6-bis[(diphenylphosphino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 2,6-bis[(diphenylphosphino)methyl]- | |

CAS RN |

73892-45-2 | |

| Record name | Pyridine, 2,6-bis[(diphenylphosphino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

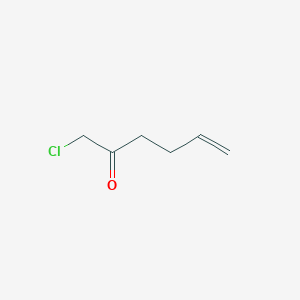

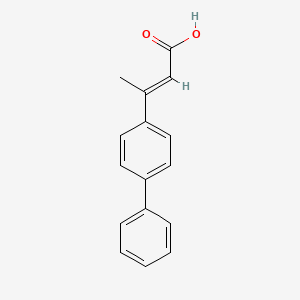

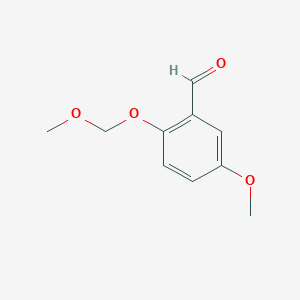

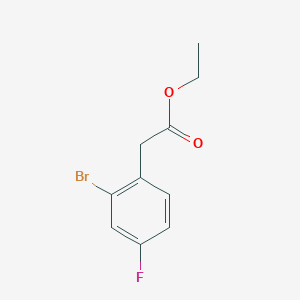

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.